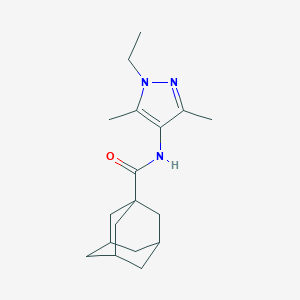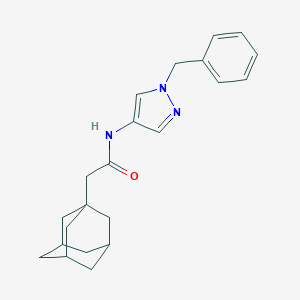![molecular formula C17H13ClN2O2S B280250 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the thiazole family of compounds and is commonly referred to as "CTB."
Mecanismo De Acción
The exact mechanism of action of CTB is not fully understood, but it is believed to target multiple pathways involved in disease progression. CTB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. CTB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models of inflammatory diseases. CTB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTB is its broad-spectrum activity against multiple disease pathways. This makes it a potentially valuable therapeutic agent for a wide range of diseases. Additionally, CTB has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile for human use. However, one limitation of CTB is its poor solubility in water, which may make it difficult to administer in certain formulations.
Direcciones Futuras
There are several areas of future research that could be pursued with CTB. One area of interest is the development of more effective formulations for CTB to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CTB and to identify its specific molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of CTB in humans.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-(thioacetate)benzyl chloride. This intermediate product is then reacted with 2-aminothiazole to form the final product, 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide. The synthesis method has been well-established in the literature and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. CTB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CTB has been shown to have potential as an anti-diabetic and anti-obesity agent.
Propiedades
Fórmula molecular |
C17H13ClN2O2S |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-5-7-15(8-6-14)22-11-12-1-3-13(4-2-12)16(21)20-17-19-9-10-23-17/h1-10H,11H2,(H,19,20,21) |
Clave InChI |
RUDBCCJWNHZMMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
